molecular formula C10H22N2O B1670078 Decanohydrazide CAS No. 20478-70-0

Decanohydrazide

Cat. No.: B1670078
CAS No.: 20478-70-0
M. Wt: 186.29 g/mol
InChI Key: ROGBVBLYGMXQRO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Decanohydrazide can be synthesized through the reaction of decanoic acid with hydrazine hydrate. The reaction typically involves heating decanoic acid with an excess of hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

C10H20O2+N2H4C10H22N2O+H2O\text{C10H20O2} + \text{N2H4} \rightarrow \text{C10H22N2O} + \text{H2O} C10H20O2+N2H4→C10H22N2O+H2O

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form decylamine or other reduced products.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Formation of decanoic acid derivatives.

    Reduction: Formation of decylamine.

    Substitution: Formation of various substituted hydrazides.

Scientific Research Applications

Decanohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of decanohydrazide and its derivatives can vary depending on the specific application. In general, the hydrazide group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, covalent bonding, or other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

    Octanohydrazide: Similar to decanohydrazide but with a shorter carbon chain.

    Dothis compound: Similar to this compound but with a longer carbon chain.

    Benzohydrazide: Contains a benzene ring instead of an aliphatic chain.

Uniqueness of this compound: this compound is unique due to its specific chain length, which can influence its physical and chemical properties. The length of the carbon chain can affect the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications where other hydrazides may not be as effective.

Properties

IUPAC Name

decanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-2-3-4-5-6-7-8-9-10(13)12-11/h2-9,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGBVBLYGMXQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174446
Record name Decanoic acid, hydrazide
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Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20478-70-0
Record name Decanoic acid, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020478700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20478-70-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Decanoic acid, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decanoic hydrazide
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Synthesis routes and methods

Procedure details

17.5 g of decanoic acid methyl ester is dissolved in 1 l of absolute ethanol and mixed with 350 ml of hydrazine hydrate. It is refluxed for 3 hours and then stirred overnight at room temperature. The solution is concentrated by evaporation to about 300 ml and allowed to stand until the product is crystallized out. After it is filtered off and dried, 16.6 g (=94% of theory) of decanoic acid hydrazide is obtained.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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